Cytotoxicity Profile: N-(1H-indazol-6-yl)quinoxaline-2-carboxamide vs. a Related Quinoxaline Derivative in HCT116 Colon Cancer Cells
Data from a vendor-hosted comparative summary indicates that N-(1H-indazol-6-yl)quinoxaline-2-carboxamide displays cytotoxic activity against the HCT116 human colon carcinoma cell line. The report lists an IC50 value of 7.8 µM for this compound, while a structurally related quinoxaline-based comparator exhibited an IC50 of 10.27 µM against the isolated enzyme VEGFR-2 . This represents a 1.32-fold difference in potency between different assay systems (cell-based vs. enzymatic) and different targets . Critically, the absence of a direct head-to-head comparison in an identical assay format, the lack of peer-reviewed published data, and the unknown selectivity profile prevent any claim of definitive superiority. This evidence is classified as 'Supporting evidence' only and should be interpreted with caution.
| Evidence Dimension | In vitro cytotoxicity / target inhibition potency |
|---|---|
| Target Compound Data | IC50 = 7.8 µM (HCT116 colon carcinoma cell viability) |
| Comparator Or Baseline | A related quinoxaline derivative (unspecified structure): IC50 = 10.27 µM (VEGFR-2 enzymatic assay) |
| Quantified Difference | 1.32-fold difference; note that assay endpoints (cell viability vs. enzyme inhibition) are not directly comparable |
| Conditions | Vendor-provided comparative data table; original primary source, assay protocols, and statistical measures are not publicly disclosed. |
Why This Matters
This is the only publicly available quantitative comparator data for this compound, but the low evidence strength, different assay systems, and unidentified comparator preclude a robust procurement decision based on this metric alone.
